

Application Notes and Protocols for KP1019 Administration in Animal Cancer Models

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Compound of Interest		
Compound Name:	KP1019	
Cat. No.:	B1673759	Get Quote

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Introduction

KP1019, or Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], is a promising ruthenium-based anticancer agent that has advanced to clinical trials.[1][2][3] As a novel alternative to platinum-based chemotherapeutics, **KP1019** has demonstrated significant efficacy against various tumor types, particularly platinum-resistant and colorectal cancers.[1] [4] Its unique mechanism of action, which differs from traditional platinum drugs, involves activation within the tumor microenvironment, leading to apoptosis.[1][3] These notes provide detailed protocols and data for the administration of **KP1019** in preclinical animal cancer models, intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action Overview

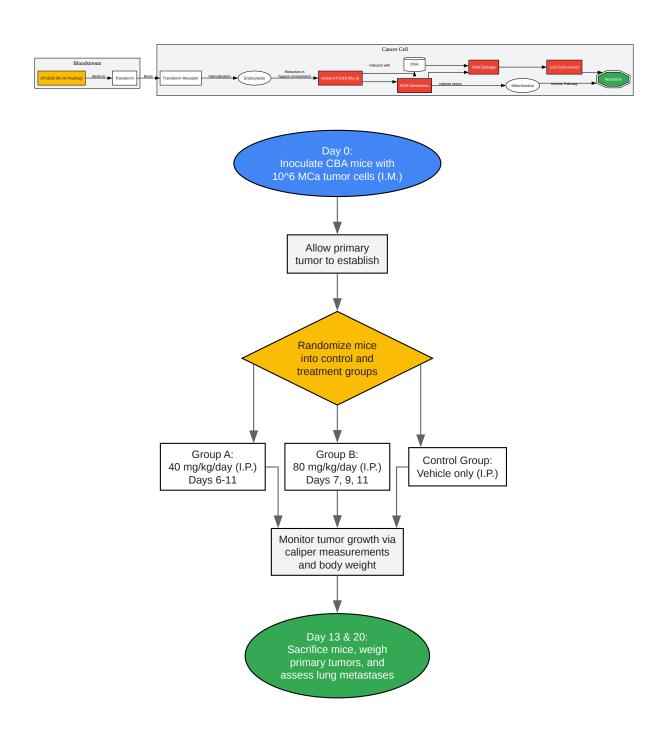
The anticancer activity of **KP1019** is attributed to a multi-step process that leverages the unique physiological conditions of tumor tissues.

- Transport and Cellular Uptake: In the bloodstream, KP1019 is thought to bind to serum
 proteins like albumin and transferrin, facilitating its delivery to tumor cells, which often
 overexpress transferrin receptors.[3][5][6]
- Activation by Reduction: KP1019 is administered as a relatively inert Ru(III) prodrug. The hypoxic (low oxygen) environment characteristic of solid tumors facilitates its reduction to the

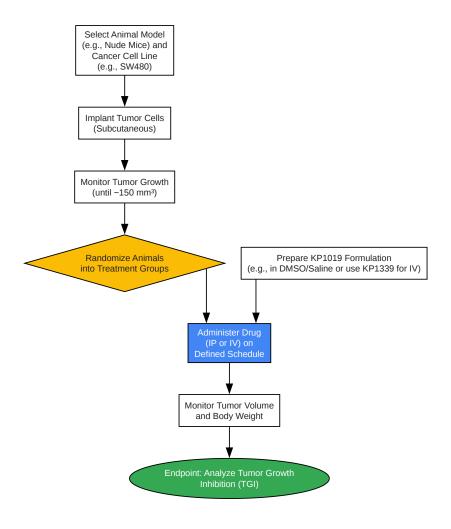


more reactive Ru(II) form, leading to selective activation at the cancer site.[1][3]

Induction of Cellular Stress and Apoptosis: Once activated, the compound induces significant cellular stress. This includes the generation of reactive oxygen species (ROS), causing oxidative stress.[4][5] It also interacts with DNA, causing damage such as bulky adducts and interstrand cross-links.[7] This damage activates signaling pathways that lead to cell cycle arrest and, ultimately, apoptosis, primarily through the intrinsic mitochondrial pathway.[1][4]
 [8]







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